molecular formula C9H7N3O3 B1451175 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide CAS No. 6804-21-3

2-Quinoxalinecarbaldehyde oxime 1,4-dioxide

Cat. No. B1451175
CAS RN: 6804-21-3
M. Wt: 205.17 g/mol
InChI Key: UBQYCBVOJMEZDX-BJMVGYQFSA-N
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Description

2-Quinoxalinecarbaldehyde oxime 1,4-dioxide (2-QCADO) is a synthetic organic compound that is widely used in the scientific community for its various applications. It is a versatile compound that can be used for a wide range of purposes, from synthesizing new materials to studying the biochemical and physiological effects of various compounds.

Scientific Research Applications

Oxidative Stress and Toxicity

Quinoxaline 1,4-dioxide derivatives (QdNOs) are known for their wide use as growth promoters and antibacterial agents. Research has indicated that oxidative stress plays a critical role in the toxicity and metabolism of QdNOs, suggesting a mechanism for QdNO-induced toxicity. Understanding the role of oxidative stress in their toxicity can aid in improving the use of antioxidants to counteract oxidative damage and develop novel QdNO compounds with reduced toxic effects (Wang et al., 2016).

Applications in Organic Materials and Nanoscience

Hexaazatriphenylene (HAT) derivatives, including quinoxaline-based structures, exhibit excellent π–π stacking ability, making them valuable in the creation of n-type semiconductors, sensors, and other nano and microstructures. The versatility of HAT as a basic scaffold has demonstrated its significance in organic materials and nanoscience, revealing the potential for further exploration of quinoxaline derivatives in these areas (Segura et al., 2015).

Photodynamic Therapy Applications

Titanium dioxide nanoparticles (TiO2 NPs), while not directly a quinoxaline derivative, represent a related field of research where reactive oxygen species (ROS) generation is utilized for medical applications, such as photodynamic therapy (PDT) for treating malignancies. This highlights the broader scope of research where quinoxaline derivatives' oxidative properties could be leveraged for therapeutic applications (Ziental et al., 2020).

Insight into Quinoxaline Features

Quinoxalines are recognized for their use as dyes, pharmaceuticals, and antibiotics, with ongoing studies exploring their antitumoral properties. This reflects the diverse potential of quinoxaline derivatives in pharmaceutical development, emphasizing the need for further research into their biological activities and applications (Aastha Pareek and Dharma Kishor, 2015).

Green Synthesis Approaches

The synthesis and application of quinoline, closely related to quinoxaline, have been pursued using green chemistry approaches to reduce environmental impact. This reflects a growing interest in developing environmentally friendly methods for synthesizing heterocyclic compounds, including quinoxaline derivatives, for various applications (Nainwal et al., 2019).

properties

IUPAC Name

(NE)-N-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c13-10-5-7-6-11(14)8-3-1-2-4-9(8)12(7)15/h1-6,13H/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQYCBVOJMEZDX-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])/C=N/O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Quinoxalinecarbaldehyde oxime 1,4-dioxide

CAS RN

6804-21-3
Record name 2-QUINOXALINECARBALDEHYDE OXIME 1,4-DIOXIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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